molecular formula C23H25N3O4S B14710225 N-(3-Carbamimidoylphenyl)-3-phenyl-propanamide; 4-methylbenzenesulfonic acid CAS No. 24722-25-6

N-(3-Carbamimidoylphenyl)-3-phenyl-propanamide; 4-methylbenzenesulfonic acid

Cat. No.: B14710225
CAS No.: 24722-25-6
M. Wt: 439.5 g/mol
InChI Key: MBRFWDQIQUFYMY-UHFFFAOYSA-N
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Description

N-(3-carbamimidoylphenyl)-3-phenylpropanamide;4-methylbenzenesulfonic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both carbamimidoyl and phenylpropanamide groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamimidoylphenyl)-3-phenylpropanamide;4-methylbenzenesulfonic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-carbamimidoylphenylboronic acid with phenylpropanamide under specific conditions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and efficiency, often incorporating advanced techniques such as continuous flow chemistry and real-time monitoring to ensure consistent quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamimidoylphenyl)-3-phenylpropanamide;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions are possible, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(3-carbamimidoylphenyl)-3-phenylpropanamide;4-methylbenzenesulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(3-carbamimidoylphenyl)-3-phenylpropanamide;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to therapeutic effects such as reduced inflammation or slowed tumor growth .

Comparison with Similar Compounds

Similar Compounds

  • (3-carbamimidoylphenyl)methyl 1-[(3-carbamimidoylphenyl)methyl]indole-2-carboxylate
  • (3-carbamimidoylphenyl)acetic acid
  • (3-carbamimidoylphenyl)methylcarbamic acid

Uniqueness

N-(3-carbamimidoylphenyl)-3-phenylpropanamide;4-methylbenzenesulfonic acid stands out due to its unique combination of functional groups, which confer specific chemical properties and biological activities. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial use .

Properties

CAS No.

24722-25-6

Molecular Formula

C23H25N3O4S

Molecular Weight

439.5 g/mol

IUPAC Name

N-(3-carbamimidoylphenyl)-3-phenylpropanamide;4-methylbenzenesulfonic acid

InChI

InChI=1S/C16H17N3O.C7H8O3S/c17-16(18)13-7-4-8-14(11-13)19-15(20)10-9-12-5-2-1-3-6-12;1-6-2-4-7(5-3-6)11(8,9)10/h1-8,11H,9-10H2,(H3,17,18)(H,19,20);2-5H,1H3,(H,8,9,10)

InChI Key

MBRFWDQIQUFYMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)C(=N)N

Origin of Product

United States

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